molecular formula C16H17F3N2S B5635796 1-(3-thienylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(3-thienylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B5635796
M. Wt: 326.4 g/mol
InChI Key: FXTIOSAOBKJTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a piperazine derivative with mild stimulant effects and hallucinogenic properties . TFMPP has never been licensed as a medicine but is a known metabolite of a previously used anti-inflammatory analgesic (antrafenine) .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . Various methods are available for their synthesis .


Molecular Structure Analysis

The molecular structure of TFMPP involves a piperazine ring, which is a heterocyclic amine with two nitrogen atoms .


Chemical Reactions Analysis

Trifluoromethylation is a common reaction involving trifluoromethyl groups . This process can involve various reagents and catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMPP or similar compounds would depend on their specific molecular structures. Trifluoromethyl groups, for example, are known for their high electronegativity and the ability to form strong bonds .

Future Directions

Future research could focus on further understanding the properties and potential applications of trifluoromethylated compounds . The development of new synthesis methods could also be an area of interest .

properties

IUPAC Name

1-(thiophen-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2S/c17-16(18,19)14-2-1-3-15(10-14)21-7-5-20(6-8-21)11-13-4-9-22-12-13/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTIOSAOBKJTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine

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